N-(4-Methyl-3-nitropyridin-2-yl)acetamide
Description
N-(4-Methyl-3-nitropyridin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine ring substituted with a nitro group at the 3-position, a methyl group at the 4-position, and an acetamide moiety at the 2-position. This compound belongs to a class of nitro-substituted acetamides, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties. The nitro group is a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions, while the methyl group contributes steric effects and modulates solubility. Such compounds are often intermediates in synthesizing pharmaceuticals or agrochemicals, though specific applications of this compound require further exploration .
Properties
IUPAC Name |
N-(4-methyl-3-nitropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-3-4-9-8(10-6(2)12)7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFBUIQPFAKZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682411 | |
| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150991-79-0 | |
| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetamide typically involves the reaction of 4-methyl-3-nitropyridine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(4-Methyl-3-nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the nitro and acetamide groups .
Scientific Research Applications
N-(4-Methyl-3-nitropyridin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Methyl-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The acetamide group may also play a role in its activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Substituent Effects on Crystal Packing and Geometry
N-(3-Nitrophenyl)acetamide () shares a nitro group but lacks the pyridine ring. The nitro group in meta-substituted phenyl acetamides induces torsional angles in the nitro-aryl bond, affecting crystal packing via hydrogen bonding (e.g., C–H⋯O interactions). Methyl substituents, as seen in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (), enhance steric hindrance, leading to asymmetric unit variations in crystals. The pyridine-based compound likely exhibits distinct packing behavior compared to phenyl analogs due to its heteroaromatic core .
Substituent Position and Electronic Effects
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () incorporates a nitro group at the 2-position and a sulfonyl group, which increases molecular weight (MW: ~328 g/mol) and introduces strong electron-withdrawing effects.
Data Table: Key Properties of N-(4-Methyl-3-nitropyridin-2-yl)acetamide and Analogs
*Estimated based on formula C₈H₉N₃O₃.
Biological Activity
N-(4-Methyl-3-nitropyridin-2-yl)acetamide, also known as 3-methyl-4-nitro-N-acetylbenzeneamine, is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by its nitro-substituted pyridine ring and an acetamide functional group. The presence of the nitro group contributes to its biological activity, particularly in antimicrobial properties.
Antimicrobial Activity
Recent research has highlighted the compound's effectiveness as an antibacterial agent . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.
In Vitro Studies
- Antibacterial Efficacy : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .
- Mechanism of Action : The mode of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. Molecular docking studies suggest that this compound binds effectively to the ribosomal peptidyl transferase center, inhibiting bacterial growth through competitive inhibition .
- Biofilm Formation : The compound has shown potential in preventing biofilm formation, which is critical in treating chronic infections where biofilms protect bacteria from antibiotics. Studies indicate that it can significantly reduce biofilm biomass in various bacterial species, suggesting its utility in clinical settings where biofilm-related infections are prevalent .
Summary of Biological Activity Findings
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Bacterial Resistance : A study focused on its long-term effectiveness against drug-resistant strains of S. pneumoniae. Results indicated that the compound maintained its efficacy over extended periods compared to traditional antibiotics, highlighting its potential role in combating antibiotic resistance .
- Environmental Applications : Another research area involves its application in wastewater treatment, where it acts as an inhibitor of bacterial growth, aiding in the management of microbial populations in treatment facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
